molecular formula C22H22N2O3S B296808 N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide

カタログ番号 B296808
分子量: 394.5 g/mol
InChIキー: GFWNSXZYLFNMQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 has been shown to have potential therapeutic effects in various inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.

作用機序

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide selectively inhibits TYK2, which is involved in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. Inhibition of TYK2 leads to downstream effects on the immune system, including a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has been shown to have potent inhibitory effects on TYK2 in vitro and in vivo. In preclinical models, N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has been shown to reduce the production of pro-inflammatory cytokines, including IL-12, IL-23, and IFN-γ, and increase the production of anti-inflammatory cytokines, including IL-10. N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has also been shown to reduce immune cell infiltration and tissue damage in various inflammatory and autoimmune diseases.

実験室実験の利点と制限

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor with high selectivity for TYK2, making it a useful tool for studying the role of TYK2 in various biological processes. However, N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has limitations in terms of its solubility and stability, which can make it difficult to use in certain experimental settings.

将来の方向性

There are several future directions for the study of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide. One area of research is the development of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide as a therapeutic agent for various inflammatory and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide in patients with psoriasis, inflammatory bowel disease, and lupus. Another area of research is the study of the role of TYK2 in various biological processes, including cancer and infectious diseases. N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide and other TYK2 inhibitors may have potential therapeutic applications in these areas as well.

合成法

The synthesis of N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide was first reported by Bristol-Myers Squibb in 2018. The synthesis involves the reaction of 4-methyl(methylsulfonyl)aniline with 2-bromo-N-[1,1'-biphenyl]-2-ylacetamide in the presence of a palladium catalyst, followed by the addition of a base to form the target compound.

科学的研究の応用

N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide has been extensively studied in preclinical models of various inflammatory and autoimmune diseases. In a mouse model of psoriasis, N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide was shown to significantly reduce skin inflammation and thickness. In a mouse model of inflammatory bowel disease, N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide was shown to reduce intestinal inflammation and improve overall disease activity. In a mouse model of lupus, N-[1,1'-biphenyl]-2-yl-2-[4-methyl(methylsulfonyl)anilino]acetamide was shown to reduce autoantibody production and improve kidney function.

特性

分子式

C22H22N2O3S

分子量

394.5 g/mol

IUPAC名

2-(4-methyl-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C22H22N2O3S/c1-17-12-14-19(15-13-17)24(28(2,26)27)16-22(25)23-21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,23,25)

InChIキー

GFWNSXZYLFNMQX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C

正規SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。